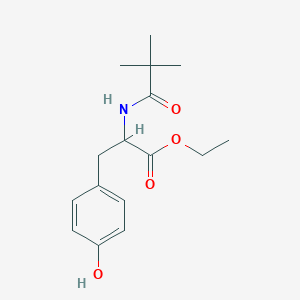![molecular formula C14H11Cl2NO B3825998 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone CAS No. 35755-44-3](/img/structure/B3825998.png)
1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone, also known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of aryl ketones and is structurally similar to other compounds such as ketamine and phencyclidine. CPCA has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone is not fully understood, but it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is known to play a role in the development of chronic pain. By blocking the NMDA receptor, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone may be able to reduce pain perception and improve pain management.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone has been found to have a range of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of calcium influx, and the regulation of protein kinase C activity. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone in lab experiments is its ability to selectively target the NMDA receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone. One area of interest is the development of new analogs of 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone in the treatment of chronic pain and other neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone has been used in a wide range of scientific research applications, including studies on the central nervous system, pain management, and cancer research. It has been found to have analgesic properties and has been used in animal studies to investigate the mechanisms of pain perception and management. 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone has also been used in cancer research, where it has been found to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJNLTHJQREXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319288 | |
| Record name | 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone | |
CAS RN |
35755-44-3 | |
| Record name | NSC343518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-3-methylphenyl)-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3825922.png)
![3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3825929.png)
![N-{1-[1-(2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B3825940.png)
![4-(4-chlorophenoxy)-N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B3825943.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3825964.png)
![4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3825971.png)
![2,4-dichloro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3825975.png)



![[amino(2-imino-4-methyl-2H-chromen-3-yl)methylene]malononitrile](/img/structure/B3826002.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide](/img/structure/B3826019.png)